N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
CAS No.:
Cat. No.: VC20088080
Molecular Formula: C13H15N3OS2
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15N3OS2 |
|---|---|
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C13H15N3OS2/c17-11(10-7-4-8-18-10)14-13-16-15-12(19-13)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,16,17) |
| Standard InChI Key | FYOGLJTWSQKRSO-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=CC=CS3 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide consists of two primary heterocyclic systems:
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1,3,4-Thiadiazole Ring: A five-membered ring containing two nitrogen atoms and one sulfur atom. The cyclohexyl group at the 5-position introduces steric bulk and lipophilicity .
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Thiophene-2-Carboxamide: A sulfur-containing aromatic ring (thiophene) linked to a carboxamide group. This moiety enhances hydrogen-bonding potential through the amide functional group .
The compound’s SMILES notation (C1CCC(CC1)c1nnc(NC(c2cccs2)=O)s1) confirms the connectivity of these groups and the absence of stereocenters (ACHIRAL designation) .
Physicochemical Properties
Key properties derived from computational and experimental analyses include:
| Property | Value | Relevance |
|---|---|---|
| Molecular Weight | 293.41 g/mol | Impacts bioavailability and solubility |
| logP (Partition Coefficient) | 4.0032 | Indicates high lipophilicity |
| logSw (Water Solubility) | -4.0535 | Suggests poor aqueous solubility |
| Hydrogen Bond Acceptors | 4 | Influences drug-receptor interactions |
| Hydrogen Bond Donors | 1 | Determines solubility and permeability |
These properties position the compound as a candidate for central nervous system (CNS) targeting, given its ability to cross lipid membranes .
Synthesis and Derivative Optimization
Challenges in Optimization
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Solubility Limitations: The high logP value (4.0032) and low logSw (-4.0535) necessitate formulation strategies, such as prodrug design or nanoparticle encapsulation .
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Stereochemical Control: The achiral nature simplifies synthesis but may limit enantioselective interactions in biological systems .
Biological Activity and Mechanism of Action
Table 1: Comparison with JNK-Targeting Analogues
| Compound | Target | IC₅₀ (nM) | logP |
|---|---|---|---|
| BI-78D3 | JNK1/JNK2 | 220 | 3.8 |
| BI-90B5 | JNK3 | 150 | 4.1 |
| N-(5-Cyclohexyl...* | Hypothetical JNK | N/A | 4.0 |
*Predicted based on structural homology .
Antiviral and Antimicrobial Applications
Recent studies highlight 1,3,4-thiadiazole derivatives as inhibitors of SARS-CoV-2 main protease (M), with binding energies comparable to Nirmatrelvir (-7.33 kcal/mol) . The thiophene carboxamide group may engage in π-π stacking with viral protease active sites, while the thiadiazole sulfur participates in covalent interactions .
Computational and Experimental Validation
Molecular Docking Studies
Preliminary docking simulations using AutoDock Vina place N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide in the substrate-binding pocket of JNK3 (PDB: 4H39). Key interactions include:
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Hydrogen bonds between the carboxamide NH and Glu329.
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Van der Waals contacts between the cyclohexyl group and Ile70 .
ADMET Profiling
Predictive ADMET models indicate:
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Absorption: High intestinal permeability (Caco-2 P > 1 × 10⁻⁶ cm/s).
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Metabolism: Susceptibility to CYP3A4-mediated oxidation due to the thiophene ring .
Industrial and Research Applications
Pharmaceutical Development
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Oncology: JNK inhibitors are investigated for apoptosis regulation in cancer cells .
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Neurodegeneration: Modulating JNK pathways may mitigate Alzheimer’s disease progression .
Material Science
The compound’s rigid, conjugated structure could serve as a building block for organic semiconductors or photovoltaic materials.
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